molecular formula C16H16ClNO2 B12852854 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B12852854
M. Wt: 289.75 g/mol
InChI Key: GGNOFEXKGURWJK-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrole-2,5-dione core substituted at positions 1, 3, and 4 with phenyl, chloro, and cyclohexyl groups, respectively. The phenyl group contributes aromaticity, which may influence π-π stacking interactions in biological targets.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

3-chloro-4-cyclohexyl-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C16H16ClNO2/c17-14-13(11-7-3-1-4-8-11)15(19)18(16(14)20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2

InChI Key

GGNOFEXKGURWJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a series of reactions, including chlorination and cyclohexylation, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using catalytic methods to enhance yield and purity. The use of specific catalysts can help avoid side reactions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione can inhibit the proliferation of various cancer cell lines. A comparative analysis of structurally related compounds demonstrated that modifications in the pyrrole ring can enhance cytotoxic effects against specific cancer types, including breast and prostate cancers .

Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant activity. In a series of experiments involving animal models, it was found that certain pyrrole derivatives exhibited protective effects against induced seizures. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .

Antibacterial Activity
Another significant application is in the field of antibacterial agents. Compounds with similar structures have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the pyrrole structure can lead to enhanced antibacterial activity, making these compounds candidates for developing new antibiotics .

Materials Science Applications

Polymer Chemistry
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has potential applications in polymer chemistry. Its ability to undergo polymerization reactions can be harnessed to create novel polymers with desirable mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Nanocomposites
In materials science, the compound is being explored for use in nanocomposites. By integrating 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione into nanostructured materials, researchers aim to enhance electrical conductivity and thermal properties. These advancements could lead to improved performance in electronic devices and energy storage systems .

Agricultural Chemistry Applications

Pesticide Development
The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that derivatives of this pyrrole compound can exhibit herbicidal properties against common weeds. This opens avenues for developing environmentally friendly agricultural chemicals that can effectively manage crop pests while minimizing ecological impact .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapy agents .
Study BAnticonvulsant PropertiesShowed protective effects in MES-induced seizure models with a notable safety profile .
Study CPolymer ChemistryHighlighted improvements in thermal stability when incorporated into polymer matrices .
Study DPesticide DevelopmentIdentified herbicidal activity against Amaranthus retroflexus, suggesting potential for agricultural use .

Mechanism of Action

The mechanism by which 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups: The target compound’s 3-Cl group may enhance electrophilic reactivity compared to non-halogenated analogs like albonoursin.
  • Bulkiness: The 4-cyclohexyl group in the target compound likely reduces solubility but improves lipid bilayer penetration relative to smaller substituents (e.g., methyl in albonoursin).
  • Aromaticity : The 1-phenyl group contrasts with fluorophenyl in fluoroimide, altering electronic and steric interactions in pesticidal target binding .

Antiviral Activity

Diketopiperazine derivatives (e.g., Compounds 3, 6, 7 in ) exhibit antiviral effects against H1N1 influenza virus, with IC₅₀ values ranging from 6.8 to 41.5 μM .

Pesticidal Potential

Fluoroimide () demonstrates the role of halogenated pyrrole-diones in agrochemicals. The target compound’s chloro and cyclohexyl groups may confer broader-spectrum activity but raise concerns about environmental persistence due to reduced biodegradability compared to non-halogenated analogs .

Physicochemical Properties

  • Solubility: The cyclohexyl group in the target compound likely reduces aqueous solubility relative to albonoursin (methyl substituent) or Compound 3 (4-hydroxybenzylidene) .
  • Stability : The α,β-unsaturated diketone moiety in pyrrole-2,5-diones (shared with curcumin’s linker region; ) may confer susceptibility to nucleophilic attack, though steric shielding by cyclohexyl could mitigate degradation .

Biological Activity

3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a cyclohexyl group and a phenyl group, along with a chlorine atom at the 3-position. This unique structure contributes to its biological activity. The molecular formula is C15H16ClN1O2C_{15}H_{16}ClN_1O_2, with a molecular weight of approximately 273.75 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 12.5 μg/mL, demonstrating potent activity compared to standard antibiotics like vancomycin and ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismMIC (μg/mL)
3-Chloro-4-cyclohexyl...MRSA0.13
Pyrrole derivative AE. coli3.12
Pyrrole derivative BStaphylococcus aureus0.125

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrrole derivatives have been studied for their ability to inhibit specific cancer cell lines by targeting key regulatory proteins involved in cell proliferation and survival. For example, certain pyrrole-based compounds have been identified as MDM2 inhibitors, which play a crucial role in the regulation of p53, a tumor suppressor protein .

Case Study: MDM2 Inhibition

A study published in the Journal of Medicinal Chemistry reported that a related pyrrole compound demonstrated significant inhibition of MDM2 in vitro, leading to increased apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer targets .

The biological activity of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that pyrrole compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : By influencing pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cancer cell death.

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